molecular formula C9H9N3O3S B2705615 3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide CAS No. 338408-93-8

3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide

Cat. No.: B2705615
CAS No.: 338408-93-8
M. Wt: 239.25
InChI Key: DZQPIRPUROKLIN-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an isoxazole ring, and a carboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that molecules containing a thiazole ring, a key component of this compound, can interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .

Mode of Action

The thiazole ring, a significant component of this compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to changes in the physiological system.

Biochemical Pathways

It is known that molecules containing a thiazole ring can activate or stop biochemical pathways . This suggests that the compound could have a broad impact on various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It is known that molecules containing a thiazole ring have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that the compound could have good bioavailability.

Action Environment

Given the high chemical stability of molecules containing a thiazole ring , it is likely that the compound could maintain its action and efficacy under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole and isoxazole intermediates, followed by their coupling to form the final compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial for achieving consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The thiazole and isoxazole rings can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while substitution reactions can produce a wide range of functionalized thiazole and isoxazole derivatives.

Scientific Research Applications

3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide has a broad range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and isoxazole derivatives, such as:

  • 2-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide
  • 3-(hydroxymethyl)-5-ethyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide
  • 3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-oxazolecarboxamide

Uniqueness

What sets 3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(hydroxymethyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c1-5-7(6(4-13)12-15-5)8(14)11-9-10-2-3-16-9/h2-3,13H,4H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPIRPUROKLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)CO)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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